
N~1~-isopropylnorvalinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-isopropylnorvalinamide hydrochloride is a chemical compound with the molecular formula C8H18N2O.ClH. It is a derivative of norvaline, an amino acid, and is characterized by the presence of an isopropyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropylnorvalinamide hydrochloride typically involves the reaction of norvaline with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of N1-isopropylnorvalinamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
N~1~-isopropylnorvalinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
N~1~-isopropylnorvalinamide hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N1-isopropylnorvalinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- N-isopropylvalinamide
- N-isopropylleucinamide
- N-isopropylisoleucinamide
Uniqueness
N~1~-isopropylnorvalinamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological systems, making it valuable for specific research applications .
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
2-amino-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-5-7(9)8(11)10-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11) |
InChIキー |
YEENMLDVUCFXMT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)NC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)

![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)

![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)
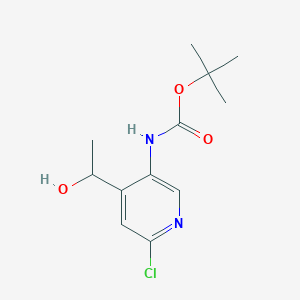
![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)
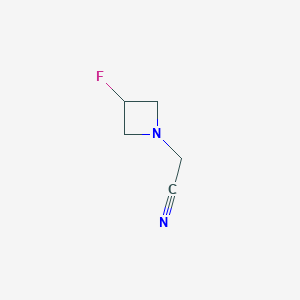
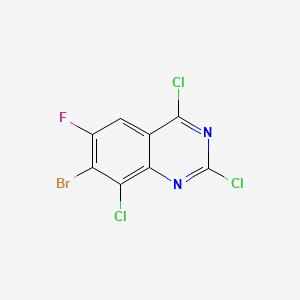
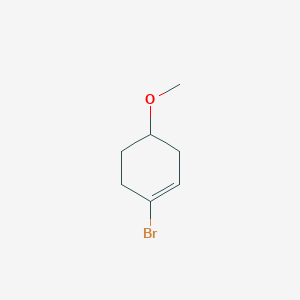
methyl benzoate](/img/structure/B13911535.png)
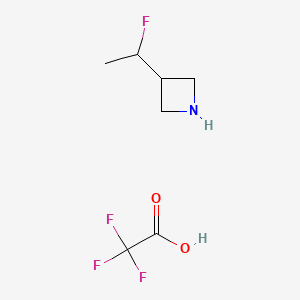
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
